molecular formula C22H26N4 B4747742 2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No. B4747742
M. Wt: 346.5 g/mol
InChI Key: XMHRXABPUGTWSP-UHFFFAOYSA-N
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Description

“2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been the subject of considerable attention due to their wide range of biopharmaceutical activities .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The specific molecular structure of “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” would depend on the position and nature of the substituents on the quinazoline ring.


Chemical Reactions Analysis

Quinazoline derivatives participate in a variety of chemical reactions. For instance, the Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are commonly used for the synthesis of quinazoline derivatives . The specific chemical reactions involving “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” are not detailed in the available resources.

Scientific Research Applications

Anti-Inflammatory

Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” could potentially be used in the treatment of inflammatory diseases.

Anticonvulsant

Quinazoline compounds have also been associated with anticonvulsant activities . This could mean potential applications in the treatment of seizure disorders.

Anticancer

Quinazoline derivatives have shown anticancer properties . This suggests potential applications in cancer therapy.

Antibacterial

These compounds have been found to exhibit antibacterial properties . This could mean potential use in the development of new antibiotics.

Antifungal

Quinazoline derivatives have demonstrated antifungal activities . This suggests potential applications in the treatment of fungal infections.

Anti-HIV

These compounds have also been associated with anti-HIV activities . This could mean potential use in the treatment of HIV.

Analgesic

Quinazoline compounds have shown analgesic properties . This suggests potential applications in pain management.

Antiviral

Quinazoline derivatives have demonstrated antiviral activities . This suggests potential applications in the treatment of viral infections.

properties

IUPAC Name

2-methyl-3-phenyl-9-piperidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-16-20(17-10-4-2-5-11-17)21-23-19-13-7-6-12-18(19)22(26(21)24-16)25-14-8-3-9-15-25/h2,4-5,10-11H,3,6-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHRXABPUGTWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

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